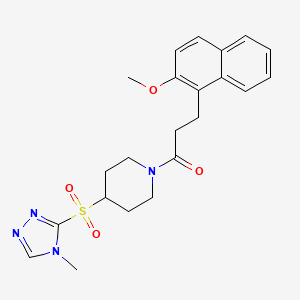

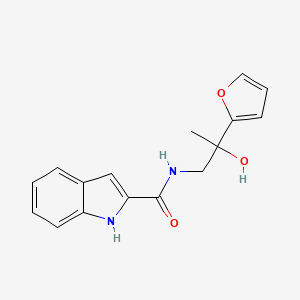

![molecular formula C14H19N3O3 B2397441 1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea CAS No. 2034324-10-0](/img/structure/B2397441.png)

1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It also contains a furo[2,3-c]pyridin-6(7H)-yl group, which is a bicyclic structure with a furan ring fused with a pyridine ring. The urea group (-NH-CO-NH-) is a common functional group in organic chemistry with various applications.

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . The furo[2,3-c]pyridin-6(7H)-yl group and the urea group would also participate in chemical reactions specific to their functional groups.科学的研究の応用

Structural Analysis and Complex Formation

Urea derivatives, including those with tert-butyl groups, have been extensively studied for their ability to form complexes with various molecules through hydrogen bonding and other non-covalent interactions. For example, Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, focusing on the classical substituent effect on association. These interactions are crucial for understanding the molecular recognition and self-assembly processes, which are foundational for designing molecular devices and sensors (Ośmiałowski et al., 2013).

Catalysis and Synthesis

Urea derivatives play a significant role in catalysis, particularly in transformations involving alkenes. Dong et al. (2017) described the development of a palladium catalyst based on a urea derivative for the alkoxycarbonylation of alkenes. This catalytic system demonstrated high activity and selectivity for converting a wide range of alkenes into esters, highlighting the potential of urea derivatives in facilitating efficient and selective chemical transformations (Dong et al., 2017).

Environmental Applications

The biodegradation of gasoline oxygenates such as methyl tert-butyl ether (MTBE) by bacteria that oxidize propane is another area of interest. Steffan et al. (1997) investigated the ability of propane-oxidizing bacteria to degrade MTBE, ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME), demonstrating the potential for biological remediation of contaminants in the environment (Steffan et al., 1997).

Structural and Reactivity Studies

Urea derivatives are also valuable in the study of molecular structures and reactivity. For instance, the synthesis and characterization of various urea derivatives have led to insights into their conformational dynamics and the mechanisms underlying their reactivity and interactions with other molecules. This information is critical for designing new materials and pharmaceuticals (Michalak et al., 2019).

特性

IUPAC Name |

1-tert-butyl-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-14(2,3)16-13(19)15-6-8-17-7-4-10-5-9-20-11(10)12(17)18/h4-5,7,9H,6,8H2,1-3H3,(H2,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUAZOSXZZSQIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)

![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)

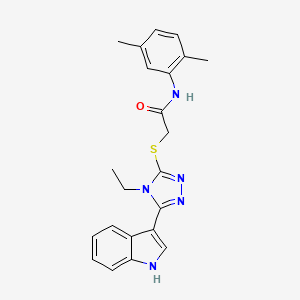

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)

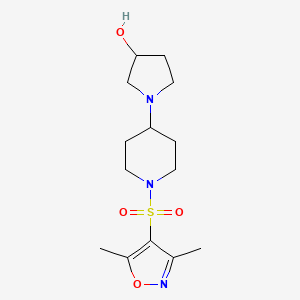

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)